Ground-State Reducing Power: TDAE's Ionization Potential vs. Zinc Metal
TDAE exhibits an ionization potential of 5.36±0.02 eV [1], which is closely comparable to that of zinc metal (6.12 eV) [2]. This data positions TDAE as a potent organic alternative to metallic zinc for single-electron transfer (SET) reductions, while offering the operational advantages of a homogeneous liquid reagent.
| Evidence Dimension | Ionization Potential |
|---|---|
| Target Compound Data | 5.36 ± 0.02 eV |
| Comparator Or Baseline | Zinc metal: 6.12 eV |
| Quantified Difference | TDAE's IP is ~0.76 eV lower (more easily oxidized) |
| Conditions | Measured via photoionization detection; vapor pressure 0.35 Torr at 20°C |
Why This Matters
For procurement decisions, this confirms TDAE can thermodynamically drive similar SET reductions to zinc, but as a soluble liquid, it eliminates issues of heterogeneous reaction kinetics and surface passivation, leading to more consistent and scalable processes.
- [1] High efficiency photoionization detector. OSTI.GOV. U.S. Department of Energy. View Source
- [2] Médebielle, M.; Dolbier, W. R. Nucleophilic difluoromethylation and trifluoromethylation using tetrakis(dimethylamino)ethylene (TDAE) reagent. J. Fluorine Chem. 2008, 129 (10), 930-942. View Source
